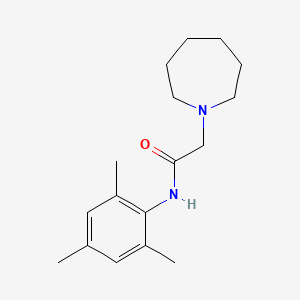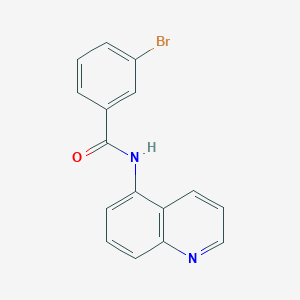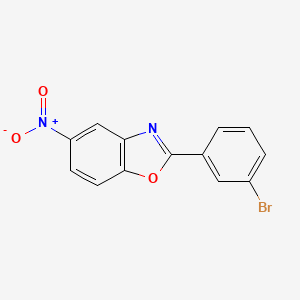![molecular formula C25H19FN4O B5767926 N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)
N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide, also known as FPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPD belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been found to inhibit the Akt/mTOR signaling pathway, which is a critical pathway involved in cell growth and survival. This compound has also been found to inhibit the NF-κB signaling pathway, which is a critical pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is crucial for preventing the spread of cancer.
This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to reduce the levels of TNF-α, IL-1β, and IL-6, which are critical cytokines involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is its potential therapeutic applications. This compound has been found to exhibit anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for treating various diseases. This compound is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of this compound is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells at higher concentrations. This can limit its therapeutic applications and requires further research to determine its safety.
Zukünftige Richtungen
There are several future directions for research on N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide. One of the primary areas of research is its potential therapeutic applications. Further studies are needed to determine the efficacy and safety of this compound for treating various diseases, including cancer and inflammation.
Another area of research is the mechanism of action of this compound. Further studies are needed to determine the exact signaling pathways involved in this compound's anti-cancer and anti-inflammatory effects.
Finally, future research can focus on developing this compound derivatives with improved efficacy and safety profiles. This can involve modifying the chemical structure of this compound to enhance its therapeutic properties and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-cancer and anti-inflammatory properties and has been found to inhibit various signaling pathways involved in cell proliferation, survival, and inflammation. Although further research is needed to determine its safety and efficacy, this compound has the potential to become a valuable therapeutic agent for treating various diseases.
Synthesemethoden
The synthesis of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide involves the reaction of 4,6-diphenyl-2-pyrimidinecarbohydrazide with 4-fluoroacetophenone in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis or programmed cell death in cancer cells, which is a crucial mechanism for preventing the spread of cancer.
This compound has also been studied for its anti-inflammatory properties. Inflammation is a critical factor in various diseases, including arthritis, cardiovascular disease, and cancer. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. This makes this compound a potential therapeutic agent for treating various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c1-17(18-12-14-21(26)15-13-18)29-30-25(31)24-27-22(19-8-4-2-5-9-19)16-23(28-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,30,31)/b29-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPGYUZPHBFZPU-STBIYBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)

![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)